Tert-butyl (2,4-dibromo-6-cyanophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2,4-dibromo-6-cyanophenyl)carbamate is an organic compound with the molecular formula C12H12Br2N2O2 It is a derivative of carbamic acid and features a tert-butyl group, two bromine atoms, and a cyano group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2,4-dibromo-6-cyanophenyl)carbamate typically involves the reaction of 2,4-dibromo-6-cyanophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
2,4-dibromo-6-cyanophenol+tert-butyl chloroformate→tert-butyl (2,4-dibromo-6-cyanophenyl)carbamate
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2,4-dibromo-6-cyanophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and tert-butyl alcohol.
Oxidation and Reduction: The cyano group can be reduced to an amine, while the phenyl ring can undergo oxidation to form quinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the cyano group.
Major Products
Substitution Products: Depending on the nucleophile, products such as 2,4-diamino-6-cyanophenylcarbamate or 2,4-dithiocyanophenylcarbamate can be formed.
Hydrolysis Products: The major products are 2,4-dibromo-6-cyanophenol and tert-butyl alcohol.
Reduction Products: The primary product is 2,4-dibromo-6-aminophenylcarbamate.
Scientific Research Applications
Tert-butyl (2,4-dibromo-6-cyanophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl (2,4-dibromo-6-cyanophenyl)carbamate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The bromine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The carbamate group can undergo hydrolysis, releasing active intermediates that interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2,4-dibromo-6-cyanophenyl)carbamate: Unique due to the presence of both bromine and cyano groups.
Tert-butyl (2,4-dichloro-6-cyanophenyl)carbamate: Similar structure but with chlorine atoms instead of bromine.
Tert-butyl (2,4-dibromo-6-methylphenyl)carbamate: Similar structure but with a methyl group instead of a cyano group.
Uniqueness
This compound is unique due to the combination of bromine and cyano groups, which impart distinct chemical reactivity and potential biological activity. The presence of the tert-butyl group also enhances its stability and solubility in organic solvents.
Properties
IUPAC Name |
tert-butyl N-(2,4-dibromo-6-cyanophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Br2N2O2/c1-12(2,3)18-11(17)16-10-7(6-15)4-8(13)5-9(10)14/h4-5H,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWUQNISAUSLUFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1Br)Br)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.